![molecular formula C10H14ClNS B3058577 6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 90265-88-6](/img/structure/B3058577.png)
6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
Compounds with a methylthio group (CH3-S-) attached to a molecule are known to have various biological activities . For example, 2-Methylthioethylamine is an organosulfur compound with the formula CH3SCH2CH2NH2 . It’s a colorless liquid and can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine .
Synthesis Analysis
While specific synthesis methods for “6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride” are not available, similar compounds such as 4,6-Dihydroxy-2-methylpyrimidine are synthesized from reactions between acetamidine hydrochloride and diethyl malonate .Molecular Structure Analysis
The molecular structure of a compound can be influenced by the presence of a methylthio group. For instance, 1,6-bis(methylthio)pyrene keeps a similar sandwich herringbone structure to that of parent pyrene, whereas 1,3,6,8-tetrakis(methylthio)pyrene takes a new type of brickwork structure .Scientific Research Applications
- Although not directly studied for this compound, related methylthio-substituted pyrimidines have shown anti-inflammatory activity . Further research could explore whether 6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits similar effects.
Anti-Inflammatory Properties
properties
IUPAC Name |
6-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSXUBLWIGHBOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(CNCC2)C=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10848192 | |
Record name | 6-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10848192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
90265-88-6 | |
Record name | 6-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10848192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.